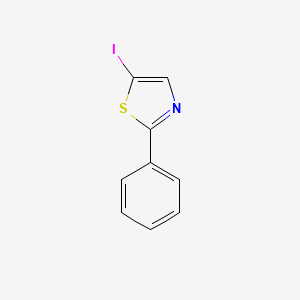

5-Iodo-2-phenylthiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

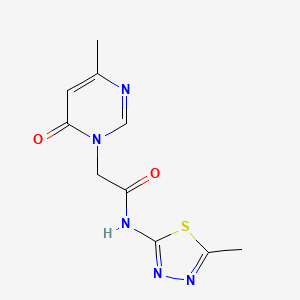

5-Iodo-2-phenylthiazole is a chemical compound with the molecular formula C9H6INS and a molecular weight of 287.12 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered thiazole ring attached to a phenyl ring and an iodine atom . Thiazoles are planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazole compounds, including this compound, can undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Aplicaciones Científicas De Investigación

Synthesis and Modification

5-Iodo-2-phenylthiazole and its derivatives have attracted high scientific interest due to their broad spectrum of biological activity. However, the synthesis of these compounds often encounters challenges such as long reaction times. Studies have investigated methods like microwave irradiation to improve the synthesis process for derivatives like 2-amino-4-phenylthiazole, showing the potential for more efficient production of these compounds (Khrustalev, 2009).

Cross-Coupling Capability

The cross-coupling capability of positions in 2-phenylthiazoles has been systematically studied, providing valuable insights into the reactivity of these compounds. Such studies are essential for understanding how these molecules can be manipulated and used in various chemical reactions (Hämmerle et al., 2008).

Biochemical Applications

This compound derivatives have shown significant potential in biochemical applications. For instance, certain derivatives have been identified as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride biosynthesis. This suggests their potential in developing new therapeutic agents, particularly for conditions like obesity (Kadam et al., 2013).

Fluorescent Properties

Some 5-N-arylaminothiazoles derivatives, which can be related to the this compound structure, have been synthesized and characterized for their unique fluorescent properties. These compounds exhibit a range of fluorescent emissions and are highly twisted from planar conformations due to the steric and/or electronic interactions of the substituents. This property can be particularly useful in the development of new fluorescent markers for biochemical applications (Yamaguchi et al., 2015).

Safety and Hazards

Direcciones Futuras

Thiazole derivatives, including 5-Iodo-2-phenylthiazole, have shown potential in various biological activities. Future research could focus on exploring these activities further and developing new compounds with lesser side effects . Additionally, new potential Sortase A inhibitors containing the 2-phenylthiazole moiety have been synthesized, indicating potential future directions in combating multidrug-resistance enterococcal infections .

Mecanismo De Acción

Target of Action

Similar compounds, such as 2-phenylthiazole derivatives, have been evaluated as cholinesterase inhibitors . Cholinesterase is an essential enzyme that breaks down acetylcholine, a neurotransmitter associated with learning and memory .

Mode of Action

It’s worth noting that related 2-phenylthiazole derivatives have shown to inhibit cholinesterase activity . This inhibition increases the level of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Biochemical Pathways

Related 2-phenylthiazole derivatives have been associated with the cholinergic system . By inhibiting cholinesterase, these compounds prevent the breakdown of acetylcholine, thereby affecting the cholinergic neurotransmission pathway .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as 5-iodo-2-pyrimidinone-2′deoxyribose (ipdr), have been studied . The study found that IPdR was well-tolerated in rats, and its elimination was enhanced following repeated administration .

Result of Action

Related 2-phenylthiazole derivatives have shown significant antifungal activities against various plant pathogens . This suggests that 5-Iodo-2-phenylthiazole might also exhibit similar biological activities.

Action Environment

For instance, temperature, pH, and presence of other substances can affect the stability and activity of the compound .

Propiedades

IUPAC Name |

5-iodo-2-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INS/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBZIVOEYAIDAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-5-carboxylic acid](/img/structure/B2917066.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-thiophen-2-ylpyrrolidine](/img/structure/B2917068.png)

![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2917076.png)

![(3-Amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2917080.png)

![3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2917084.png)

![3-[4-(propan-2-yloxy)phenyl]-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2917089.png)